molecular formula C15H13Cl2NO B11179415 2,5-dichloro-N-(3,4-dimethylphenyl)benzamide

2,5-dichloro-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B11179415
M. Wt: 294.2 g/mol
InChI Key: NKACONOGJDEGPY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3,4-dimethylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to the benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(3,4-dimethylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(3,4-dimethylphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the dimethylphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,5-dichloro-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-9-3-5-12(7-10(9)2)18-15(19)13-8-11(16)4-6-14(13)17/h3-8H,1-2H3,(H,18,19)

InChI Key

NKACONOGJDEGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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